![molecular formula C13H16N2OS2 B2749555 2-((4,5-dihydrothiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 403835-46-1](/img/structure/B2749555.png)
2-((4,5-dihydrothiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Description
2-((4,5-dihydrothiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide, also known as DTDA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. DTDA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Antitumor Activity
Compounds bearing the thiazol-2-yl moiety, including derivatives similar to 2-((4,5-dihydrothiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide, have been synthesized and evaluated for their potential antitumor activities. A study by Yurttaş, Tay, & Demirayak (2015) involved the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their screening against approximately 60 human tumor cell lines derived from nine neoplastic diseases. This study highlighted the significant anticancer activity of some of these derivatives against certain cancer cell lines, showcasing the potential of such compounds in anticancer research (Yurttaş, Tay, & Demirayak, 2015).
α-Glucosidase Inhibitory Potential
Iftikhar et al. (2019) developed a series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential. The study found several compounds with promising inhibitory activities, suggesting their potential use in managing diseases like diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).
Anti-Inflammatory Agents
Nikalje, Hirani, & Nawle (2015) synthesized a novel series of thiazolidin-2-yl acetamide derivatives and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. The study demonstrated that these compounds exhibit promising anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Synthesis of Structurally Diverse Libraries
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility of thiazol-2-yl and related structures in synthesizing a wide range of chemical entities for potential use in various scientific research applications (Roman, 2013).
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-9-3-4-10(2)11(7-9)15-12(16)8-18-13-14-5-6-17-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWUNXWXRQZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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